6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
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Description
The compound “6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol” is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidinol core, which is a six-membered ring with two nitrogen atoms and a hydroxyl group. Attached to this core are a phenyl group, a 3,4,5-trimethoxyphenyl group, and a 1,2,4-oxadiazol group. The latter two groups are linked to the pyrimidinol core via a sulfanyl group and a methylene group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidinol, phenyl, 3,4,5-trimethoxyphenyl, and 1,2,4-oxadiazol groups would contribute to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The hydroxyl group on the pyrimidinol ring, for example, could potentially engage in hydrogen bonding or deprotonation reactions. The phenyl and 3,4,5-trimethoxyphenyl groups could undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the nonpolar phenyl groups could impact its solubility, while the nitrogen atoms in the pyrimidinol and 1,2,4-oxadiazol rings could influence its basicity .
Future Directions
Mechanism of Action
Target of Action
The compound 6-Phenyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to effectively inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to the inhibition of tubulin polymerization, which is a crucial process for cell division and growth . Additionally, the TMP group can trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The TMP group’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . The down-regulation of ERK2 protein and inhibition of ERKs phosphorylation can also affect various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
The tmp group is known to be present in a wide range of therapeutically interesting drugs, suggesting that it may contribute to favorable adme properties .
Result of Action
The compound’s action can lead to notable anti-cancer effects due to its ability to inhibit tubulin and other targets . It can also display anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, the compound has potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Properties
IUPAC Name |
4-phenyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-28-16-9-14(10-17(29-2)20(16)30-3)21-25-19(31-26-21)12-32-22-23-15(11-18(27)24-22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJYFDTXXRDQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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